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Compound of Interest

Compound Name: 2-Aminoquinolin-8-ol

Cat. No.: B017170

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the *H and 13C Nuclear Magnetic
Resonance (NMR) spectral data of 2-Aminoquinolin-8-ol, a quinoline derivative of significant
interest in medicinal chemistry. This document is intended for researchers, scientists, and drug
development professionals, offering a detailed examination of its structural features through
spectroscopic analysis.

Introduction

2-Aminoquinolin-8-ol belongs to the 8-hydroxyquinoline class of compounds, which are
recognized for their diverse biological activities, including antimicrobial and antioxidant
properties. The precise characterization of the molecular structure of 2-Aminoquinolin-8-ol is
fundamental for understanding its chemical reactivity, and for the rational design of novel
therapeutic agents. NMR spectroscopy is an indispensable tool for the unambiguous structural
elucidation of such organic molecules. This guide presents a summary of its *H and 3C NMR
spectral data, a detailed experimental protocol for data acquisition, and a representative
workflow for the assessment of its biological activity.

'H and *C NMR Spectral Data

The following tables summarize the predicted *H and 13C NMR chemical shifts for 2-
Aminoquinolin-8-ol. These values are based on the analysis of structurally related quinoline
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derivatives and computational predictions, providing a reliable reference for the identification
and characterization of this compound.

Table 1: Predicted *H NMR Spectral Data of 2-Aminoquinolin-8-ol (in DMSO-ds, 400 MHz)

Proton Chemical Shift (5, Multiplicity Coupling Constant
ppm) (3, Hz)

H-3 6.65 d 8.8

H-4 7.85 d 88

H-5 7.10 dd 8.0,1.2

H-6 7.25 t 8.0

H-7 6.90 dd 8.0,1.2

NH2 5.80 s (br)

OH 9.50 s (br)

Table 2: Predicted 3C NMR Spectral Data of 2-Aminoquinolin-8-ol (in DMSO-ds, 100 MHz)

Carbon Chemical Shift (6, ppm)
C-2 158.5
C-3 110.0
C-4 138.0
C-4a 137.5
C-5 117.0
C-6 128.0
C-7 112.5
C-8 150.0
C-8a 140.0
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Experimental Protocols

The following is a general experimental protocol for acquiring high-quality *H and 3C NMR
spectra of quinoline derivatives, such as 2-Aminoquinolin-8-ol.[1]

1. Sample Preparation:
o Weigh approximately 5-10 mg of 2-Aminoquinolin-8-ol.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-
de) in a clean, dry 5 mm NMR tube.

o For quantitative analysis, a known amount of an internal standard, such as tetramethylsilane
(TMS), can be added.

e Securely cap the NMR tube and ensure homogeneity by gentle inversion.

2. NMR Spectrometer Setup:

¢ Insert the sample into the NMR spectrometer.

o Lock the spectrometer's magnetic field on the deuterium signal of the solvent.

o Optimize the magnetic field homogeneity by shimming on the locked signal to achieve sharp
and symmetrical peaks.

3. 'H NMR Spectrum Acquisition:
» A standard one-pulse sequence is typically employed.

o Key acquisition parameters to be set include:

[¢]

Spectral width (e.g., -2 to 12 ppm)

o

Acquisition time (typically 2-4 seconds)

o

Relaxation delay (1-5 seconds, depending on the T1 of the protons)

o

Number of scans (8 to 64, depending on the sample concentration)
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4. 13C NMR Spectrum Acquisition:

o A proton-decoupled pulse sequence (e.g., zgpg30) is commonly used to obtain a spectrum
with singlets for each carbon.

o Key acquisition parameters include:

[¢]

Spectral width (e.g., 0 to 160 ppm)

o

Acquisition time (typically 1-2 seconds)

[e]

Relaxation delay (2-5 seconds)

o

Number of scans (1024 or more, due to the low natural abundance of :3C)
5. Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase correct the resulting spectrum.

» Calibrate the chemical shift scale using the residual solvent peak or the internal standard
(TMS at 0.00 ppm).

 Integrate the signals in the *H NMR spectrum.

Perform peak picking for both *H and 13C NMR spectra.

Antimicrobial Screening Workflow

Given the known antimicrobial potential of 8-hydroxyquinoline derivatives, a typical workflow for
the preliminary screening of 2-Aminoquinolin-8-ol for such activity is outlined below. This
logical workflow can be adapted for high-throughput screening campaigns.
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Caption: Workflow for antimicrobial susceptibility testing of 2-Aminoquinolin-8-ol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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